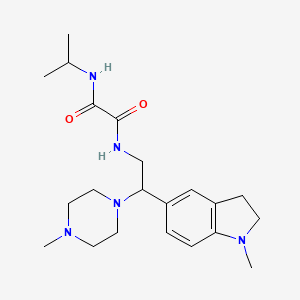
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O2 and its molecular weight is 387.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features an oxalamide linkage, which is integral to its biological function.
This compound interacts with various biological targets, primarily through modulation of receptor activity. The specific pathways involved may include:
- Receptor Interaction : The compound is hypothesized to bind to specific receptors, potentially influencing signaling pathways associated with neurological and psychiatric disorders.
- Enzyme Modulation : It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have suggested that compounds with similar structures may exhibit antidepressant-like effects in animal models. The interaction with serotonin and norepinephrine receptors could be a contributing factor.
2. Anticancer Properties
Preliminary studies indicate potential anticancer activity, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in vitro.
3. Neuroprotective Effects
The neuroprotective properties of related oxalamides suggest that this compound may also offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behavior | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction in oxidative stress |
Case Studies
A notable study conducted on the compound involved testing its effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
Another study explored the neuroprotective effects in rodent models of Alzheimer’s disease, where treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-15(2)23-21(28)20(27)22-14-19(26-11-9-24(3)10-12-26)16-5-6-18-17(13-16)7-8-25(18)4/h5-6,13,15,19H,7-12,14H2,1-4H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQSQPKVCCYPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













